5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and various substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: This compound shares a similar core structure but with a benzyl group substitution, which can alter its chemical and biological properties.
2,4-Dichloro-5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine:
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and applications. Its bicyclic structure also provides a rigid framework that can be exploited in the design of new compounds with desired properties .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H9N3O/c12-4-8-6-3-9-2-1-7(6)10-5-11-8/h4-5,9H,1-3H2 |
InChI Key |
SYYXCXHHEUUGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CN=C2C=O |
Origin of Product |
United States |
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